molecular formula C19H12N4O3S2 B11583482 (3Z)-3-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]-1H-indol-2-one

(3Z)-3-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]-1H-indol-2-one

Cat. No.: B11583482
M. Wt: 408.5 g/mol
InChI Key: XCHZBRBVMIAKOY-UHFFFAOYSA-N
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Description

3-[(4E)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms within its structure makes it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4E)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The key steps include the formation of the benzothiazole ring, the imidazolidinone core, and the indolone moiety. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.

    Formation of Benzothiazole Ring: This step often involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting a suitable amine with a carbonyl compound, followed by cyclization.

    Construction of Indolone Moiety: The indolone structure is typically formed through the cyclization of an appropriate precursor, such as an o-nitrobenzyl derivative, under reducing conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4E)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[(4E)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(4E)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds containing the benzothiazole ring are known for their diverse biological activities.

    Imidazolidinone Derivatives: These compounds are often used in medicinal chemistry for their potential therapeutic properties.

    Indolone Derivatives: Indolone-based compounds are studied for their pharmacological activities.

Uniqueness

3-[(4E)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of three distinct heterocyclic structures within a single molecule. This structural complexity allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H12N4O3S2

Molecular Weight

408.5 g/mol

IUPAC Name

3-[4-hydroxy-3-(6-methoxy-1,3-benzothiazol-2-yl)-2-sulfanylidene-1H-imidazol-5-yl]indol-2-one

InChI

InChI=1S/C19H12N4O3S2/c1-26-9-6-7-12-13(8-9)28-19(21-12)23-17(25)15(22-18(23)27)14-10-4-2-3-5-11(10)20-16(14)24/h2-8,25H,1H3,(H,22,27)

InChI Key

XCHZBRBVMIAKOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(=C(NC3=S)C4=C5C=CC=CC5=NC4=O)O

Origin of Product

United States

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